calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;trihydrate
Description
Chemical Identity and Structure The compound, commonly known as Atorvastatin Calcium Trihydrate (CAS: 344423-98-9), is a synthetic statin with the molecular formula C₆₆H₇₄CaF₂N₄O₁₃ and a molecular weight of 1,195.42 g/mol . It is the calcium salt of (3R,5R)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoic acid in a trihydrate crystalline form .
Mechanism of Action and Therapeutic Use
Atorvastatin Calcium is a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis . It reduces hepatic and plasma cholesterol levels, making it a first-line therapy for hyperlipidemia and cardiovascular disease prevention . The drug is classified as a BCS Class II compound due to its low solubility in aqueous solutions (pH ≤ 4) and oral bioavailability of ~14%, attributed to extensive first-pass metabolism .
Properties
IUPAC Name |
calcium;7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;trihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C33H35FN2O5.Ca.3H2O/c2*1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;;;;/h2*3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);;3*1H2/q;;+2;;;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZPNDRIDUBNMH-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.O.O.O.[Ca+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H74CaF2N4O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1209.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;trihydrate involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the fluorophenyl and phenylcarbamoyl groups, and the final assembly of the dihydroxyheptanoate backbone. Industrial production methods typically involve the use of high-purity reagents and controlled reaction conditions to ensure the desired stereochemistry and purity of the final product.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;trihydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The fluorophenyl and phenylcarbamoyl groups play a crucial role in binding to target proteins or enzymes, while the dihydroxyheptanoate backbone facilitates the compound’s stability and solubility. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Key Structural Analogs and Impurities
Atorvastatin Calcium has several pharmacopeial impurities and related compounds, which differ in substituents or stereochemistry, impacting their pharmacological and physicochemical properties.
Table 1: Structural Comparison of Atorvastatin and Key Analogs
Pharmacokinetic and Physicochemical Differences
Solubility and Bioavailability :
- Atorvastatin Calcium Trihydrate has lower aqueous solubility compared to its anhydrous form, which may affect dissolution rates .
- Analogs like desfluoroatorvastatin exhibit even lower solubility due to the absence of the electronegative fluorine atom, critical for hydrophobic interactions with HMG-CoA reductase .
Metabolic Stability :
- The 4-fluorophenyl group in Atorvastatin enhances metabolic stability by resisting oxidative degradation in the liver . Analogs lacking this group (e.g., desfluoroatorvastatin) are more susceptible to rapid clearance .
Potency :
- Atorvastatin Calcium has an IC₅₀ of ~8 nM for HMG-CoA reductase inhibition, whereas desfluoroatorvastatin shows a 10-fold reduction in potency (IC₅₀ ~80 nM) .
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